Fmoc-L-亮氨酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-Leucyl chloride is an Fmoc protected leucine derivative . It is used as an amino acid derivatizing agent for HPLC analysis and as an N-protecting reagent for peptide and oligonucleotide syntheses .

Synthesis Analysis

Fmoc-L-Leucyl chloride is used in the synthesis of peptides. The principles of solid-phase synthesis involve the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Structure Analysis

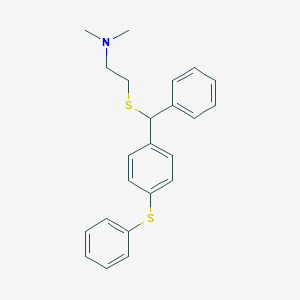

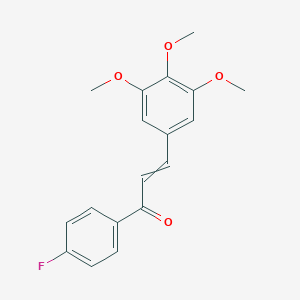

The molecular formula of Fmoc-L-Leucyl chloride is C21H22NO3Cl . Its molecular weight is 371.86 .

Chemical Reactions Analysis

Fmoc-L-Leucyl chloride is used in the derivatization of alkyl amines . The chemical reaction of Fmoc-Cl with alkyl amines has been illustrated in several

科学研究应用

Solid Phase Peptide Synthesis (SPPS)

Fmoc-L-Leucyl chloride is used in Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used to produce peptides in larger quantities, which is particularly useful for studies such as biological tests, NMR structural research, and interaction studies between peptides with other molecules .

Synthesis of Active Esters

Fmoc-L-Leucyl chloride has been demonstrated to be a useful reagent for the synthesis of several commonly used active esters of Fmoc-/Boc-/Z-amino acids . These include pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters .

Anchoring Fmoc-amino Acids to Hydroxyl Solid Supports

Fmoc-L-Leucyl chloride is used for anchoring Fmoc-amino acids to hydroxyl solid supports . This procedure can achieve high yields and prevent the formation of dipeptide and racemization .

Biological Activity Studies

Peptides synthesized using Fmoc-L-Leucyl chloride can have several biological activities, making them important for the environment in which they operate . These peptides can have antimicrobial, antithrombotic, opioid, and antioxidant activities .

Drug Development

Peptides synthesized using Fmoc-L-Leucyl chloride are important objects for the development of new drugs . They are becoming increasingly important in materials science due to their self-assembling properties .

pH-Controlled Ambidextrous Gelation

An additional Fmoc moiety in di-Fmoc-K(Fmoc) includes pH-controlled ambidextrous gelation . This property is useful in various applications such as high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

作用机制

Target of Action

Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The Fmoc group in Fmoc-L-Leucyl chloride is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Leucyl chloride plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .

Pharmacokinetics

The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .

Result of Action

The primary result of Fmoc-L-Leucyl chloride’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, Fmoc-L-Leucyl chloride prevents unwanted side reactions and ensures the correct assembly of the peptide .

Action Environment

The action of Fmoc-L-Leucyl chloride is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)

![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)